molecular formula C15H11BrINO B2877765 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide CAS No. 882079-32-5

3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide

Cat. No.: B2877765
CAS No.: 882079-32-5
M. Wt: 428.067
InChI Key: WAFLTSFCIIEOIC-BQYQJAHWSA-N
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Description

3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of bromine and iodine atoms attached to phenyl rings, which are further connected to an acrylamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide typically involves the reaction of 3-bromobenzaldehyde with 3-iodoaniline in the presence of a base, followed by the addition of acryloyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The phenyl rings can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acrylamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity towards these targets. The acrylamide moiety can also participate in covalent bonding with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(3-iodophenyl)acrylamide
  • 3-(3-bromophenyl)-N-(3-fluorophenyl)acrylamide
  • 3-(3-bromophenyl)-N-(3-methylphenyl)acrylamide

Uniqueness

The uniqueness of 3-(3-bromophenyl)-N-(3-iodophenyl)acrylamide lies in the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, this dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-N-(3-iodophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrINO/c16-12-4-1-3-11(9-12)7-8-15(19)18-14-6-2-5-13(17)10-14/h1-10H,(H,18,19)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFLTSFCIIEOIC-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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